Oleum

Overview

Description

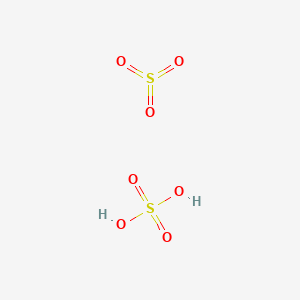

Oleum, also known as pyrosulfuric acid or fuming sulfuric acid, is a highly reactive and corrosive compound with the chemical formula H₂S₂O₇. It is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), forming a colorless to pale yellow, oily liquid. This compound is characterized by its strong dehydrating properties, fuming nature due to released SO₃ vapors, and widespread industrial applications, including sulfonation reactions, explosives production, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleum is produced through the contact process, which involves the oxidation of sulfur to sulfur trioxide, followed by the dissolution of sulfur trioxide in concentrated sulfuric acid . The reaction conditions are carefully controlled to ensure the efficient production of this compound. The process can be summarized as follows:

Oxidation of Sulfur: Sulfur is burned in the presence of oxygen to form sulfur dioxide. [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]

Oxidation of Sulfur Dioxide: Sulfur dioxide is further oxidized to sulfur trioxide using a vanadium pentoxide catalyst. [ 2 \text{SO}_2 + \text{O}_2 \rightarrow 2 \text{SO}_3 ]

Formation of this compound: Sulfur trioxide is dissolved in concentrated sulfuric acid to form this compound. [ \text{SO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{S}_2\text{O}_7 ]

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using the contact process. The sulfur trioxide is absorbed in concentrated sulfuric acid to form this compound, which can then be diluted with water to produce additional concentrated sulfuric acid . This method is preferred due to its efficiency and ability to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oleum undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in certain reactions.

Hydration: When this compound comes into contact with water, it forms sulfuric acid. [ \text{H}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_2\text{SO}_4 ]

Sulfonation: this compound is commonly used in sulfonation reactions to introduce sulfonic acid groups into organic compounds.

Common Reagents and Conditions

This compound is often used in conjunction with other reagents such as nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound include sulfuric acid, sulfonic acids, and various nitrated organic compounds. These products are widely used in the chemical industry for the synthesis of dyes, detergents, and pharmaceuticals .

Scientific Research Applications

Sulfuric Acid Production

One of the primary applications of oleum is in the production of sulfuric acid. This compound serves as an intermediate that facilitates the safe handling and transportation of sulfur trioxide. When SO₃ is added to concentrated sulfuric acid, it forms this compound instead of dissolving directly in water, which can lead to hazardous conditions such as mist formation. This property allows for the production of concentrated sulfuric acid beyond the typical limit of 98.3%, which is essential for various chemical reactions that require high concentrations .

Case Study: Richmond Incident

In 1993, an incident in Richmond, California highlighted the hazards associated with this compound. Overheating caused a release of sulfur trioxide that formed a mist of sulfuric acid particles, posing significant health risks to nearby populations .

Organic Chemistry Research

This compound is widely used as a reagent in organic chemistry due to its strong electrophilic character. It is particularly valuable for nitration reactions, where it can facilitate the introduction of nitro groups onto aromatic compounds. For instance, this compound is employed in the secondary nitration of nitrobenzene, where it acts as a stronger nitrating agent compared to nitric acid alone .

Caprolactam and Nylon Production

This compound is integral to the production of caprolactam, which is a precursor for nylon manufacturing. The process involves the sulfonation of various organic compounds using this compound, leading to the formation of sulfonic acids that are further processed into nylon .

Dyes and Pigments

In dye manufacturing, this compound is utilized for sulfonation reactions that produce various dyes and pigments. This application leverages this compound's ability to introduce sulfate groups into organic molecules, enhancing their solubility and reactivity .

Environmental Applications

This compound has been studied for its potential use in environmental applications, particularly in processes aimed at treating wastewater and controlling emissions from industrial activities. Its strong acidic properties can help neutralize alkaline waste streams and facilitate the breakdown of organic pollutants .

Safety Considerations

While this compound has numerous applications, it poses significant health risks due to its corrosive nature. It can cause severe burns upon contact with skin or mucous membranes and requires strict safety protocols during handling and storage . The potential for environmental contamination through spills necessitates robust emergency preparedness measures.

Mechanism of Action

The mechanism by which oleum exerts its effects involves the release of sulfur trioxide, which reacts with water to form sulfuric acid. This reaction is highly exothermic and can cause severe burns upon contact with skin.

Comparison with Similar Compounds

Key Properties of Oleum

| Property | Value |

|---|---|

| Molar Mass | 178.14 g/mol |

| Density | 1.913 g/cm³ |

| Boiling Point | 337°C |

| Solubility | Miscible with water |

| Hazards | Corrosive, toxic fumes |

Industrial production involves the exothermic reaction of concentrated sulfuric acid with sulfur trioxide, yielding this compound with variable SO₃ concentrations (e.g., 20%–65%) . Its structural distinction from sulfuric acid lies in the additional SO₃ molecule, enhancing its reactivity and utility in specialized processes .

This compound vs. Sulfuric Acid (H₂SO₄)

Chemical and Physical Differences

| Property | This compound (H₂S₂O₇) | Sulfuric Acid (H₂SO₄) |

|---|---|---|

| Composition | H₂SO₄ + SO₃ | Pure H₂SO₄ |

| Reactivity | Higher (due to SO₃) | Moderate |

| Dehydrating Capacity | Extremely strong | Strong |

| Primary Uses | Sulfonation, dyes | Fertilizers, batteries |

This compound’s higher reactivity makes it indispensable in sulfonating organic compounds (e.g., detergents), whereas sulfuric acid is preferred for bulk applications like phosphate fertilizer production and pH adjustment . Both share corrosive hazards, but this compound poses additional risks due to SO₃ fumes .

This compound vs. Persulfuric Acid (H₂S₂O₈)

Structural and Functional Contrasts

| Property | This compound (H₂S₂O₇) | Persulfuric Acid (H₂S₂O₈) |

|---|---|---|

| Structure | Disulfuric acid | Peroxydisulfuric acid |

| Oxidizing Strength | Moderate | Very strong |

| Applications | Chemical synthesis | Oxidizing agent, bleaching |

Persulfuric acid, containing a peroxo group (-O-O-), is a potent oxidizer used in polymerization and wastewater treatment. This compound lacks this oxidative capacity but excels in dehydrating and sulfonation reactions .

This compound vs. Other Sulfur-Containing Acids

Comparative Analysis with Sulfonic Acids

Sulfonic acids (e.g., CH₃SO₃H) differ fundamentally from this compound:

- Synthesis : Sulfonic acids derive from this compound-driven sulfonation of hydrocarbons, whereas this compound itself is a reagent.

- Function : Sulfonic acids are end products (e.g., surfactants), while this compound facilitates their formation .

This compound in Key Sectors

| Industry | Application | Role of this compound |

|---|---|---|

| Chemical Manufacturing | Sulfonation | Introduces -SO₃H groups |

| Explosives | Nitration reactions | Catalyst |

| Pharmaceuticals | Intermediate synthesis | Reactant |

Recent studies emphasize this compound’s role in producing high-purity sulfuric acid for semiconductor manufacturing, leveraging its stability during transport .

Biological Activity

Oleum, a term often associated with various oils derived from plants, has garnered significant attention in the field of biological research due to its diverse pharmacological properties. This article focuses on the biological activity of specific types of this compound, particularly This compound cinnamomi (from Cinnamomum cassia) and This compound azadirachti (from Azadirachta indica), highlighting their antimicrobial, anti-inflammatory, and potential anticancer activities.

1. This compound Cinnamomi

1.1 Antibacterial Activity

Recent studies have demonstrated that this compound cinnamomi exhibits broad-spectrum antibacterial properties. It has shown significant inhibitory effects against Cutibacterium acnes, a bacterium implicated in acne development. The minimum inhibitory concentration (MIC) for this activity was reported at 60 µg/mL and 180 µg/mL for different strains .

Table 1: Antibacterial Efficacy of this compound Cinnamomi

| Bacteria | MIC (µg/mL) |

|---|---|

| Cutibacterium acnes | 60 |

| Staphylococcus aureus | 180 |

| Escherichia coli | Not specified |

The mechanism of action involves the covalent modification of proteins such as the ABC transporter ATP-binding protein and NADH-quinone oxidoreductase, disrupting energy metabolism and amino acid transport processes .

1.2 Metabolomics Insights

Metabolomics studies revealed that this compound cinnamomi affects bacterial metabolic profiles significantly. A total of 88 metabolites were identified, with notable reductions in amino acids such as glutamic acid and proline, indicating a disruption in metabolic pathways essential for bacterial growth .

2. This compound Azadirachti

2.1 Antimicrobial Properties

This compound azadirachti has also been extensively studied for its antimicrobial properties. It demonstrated effectiveness against various pathogens including Escherichia coli, Klebsiella pneumoniae, and Candida albicans. The oil inhibited the growth of these organisms at concentrations ranging from 1.5% to 6% .

Table 2: Antimicrobial Efficacy of this compound Azadirachti

| Pathogen | MIC (%) |

|---|---|

| Escherichia coli | 1.5 - 6.0 |

| Klebsiella pneumoniae | 1.5 - 6.0 |

| Candida albicans | 0.25 |

2.2 Reproductive Effects

Research involving animal models indicated that intragastric administration of this compound azadirachti resulted in complete resorption of embryos in pregnant rats, suggesting potent reproductive toxicity . This effect was corroborated by studies showing reversible fertility blocks in female rats and monkeys following intrauterine applications .

3. Case Studies and Applications

3.1 Cosmetic Applications

The antibacterial properties of this compound cinnamomi make it a promising ingredient for acne-removing cosmetics. Its ability to disrupt the lipid metabolism of bacteria presents a valuable opportunity for developing effective topical treatments .

3.2 Pharmaceutical Development

The antimicrobial and anti-inflammatory properties of this compound azadirachti have led to its exploration in pharmaceutical formulations aimed at treating infections and inflammatory conditions .

Q & A

Basic Research Questions

Q. How can researchers safely handle and store Oleum in laboratory settings while minimizing risks associated with its hygroscopic and corrosive properties?

- Methodology : Implement safety protocols such as using inert atmosphere gloveboxes for handling, double-contained storage vessels to prevent moisture exposure, and real-time humidity monitoring systems . Validate storage stability through periodic titrimetric analysis (e.g., using NaOH standardization) to quantify sulfuric acid concentration changes over time .

Q. What experimental design principles should guide preliminary investigations into this compound’s reactivity in sulfonation reactions?

- Methodology : Adopt a control-variable approach:

Fix temperature and pressure while varying this compound concentration (e.g., 20–40% SO3).

Use gas chromatography (GC) to monitor byproduct formation (e.g., SO2).

Compare kinetic data with literature-reported mechanisms to identify deviations .

Q. How can researchers efficiently locate and validate historical data on this compound’s thermodynamic properties?

- Methodology :

- Use academic databases (SciFinder, Reaxys) with filters for peer-reviewed journals and patents pre-1990.

- Cross-reference enthalpy values (ΔHf) from primary sources (e.g., J. Chem. Eng. Data) and validate via calorimetric replication experiments .

Advanced Research Questions

Q. How can factorial design optimize this compound-driven reaction conditions for synthesizing sulfonated polymers with targeted molecular weights?

- Methodology :

- Design a 2<sup>3</sup> factorial experiment with factors: this compound concentration (30% vs. 50%), temperature (60°C vs. 80°C), and reaction time (2h vs. 4h).

- Measure outcomes (polymer MW via GPC, sulfonation efficiency via FT-IR) and perform ANOVA to identify interactions .

- Example Table:

| Factor Combination | MW (kDa) | Sulfonation (%) |

|---|---|---|

| 30%, 60°C, 2h | 45 | 78 |

| 50%, 80°C, 4h | 120 | 92 |

Q. What strategies resolve contradictory data on this compound’s catalytic role in aromatic vs. aliphatic sulfonation pathways?

- Methodology :

Conduct in situ Raman spectroscopy to detect intermediate species (e.g., SO3 adducts).

Compare isotopic labeling studies (<sup>34</sup>SO3) to trace sulfur incorporation pathways.

Reanalyze disputed datasets using multivariate regression to isolate confounding variables (e.g., solvent polarity) .

Q. How can computational modeling predict this compound’s phase behavior in mixed-acid systems under non-ideal conditions?

- Methodology :

- Use Aspen Plus® or COSMO-RS simulations with parameters calibrated against experimental vapor-liquid equilibrium (VLE) data.

- Validate models against high-pressure NMR results to account for protonation dynamics .

Q. Methodological Best Practices

- Error Mitigation : For kinetic studies, employ triplicate runs with error bars representing ±2σ. Use Q-testing to exclude outliers .

- Reproducibility : Document all this compound batch specifications (e.g., SO3 content, supplier) in supplementary materials, as minor impurities can alter reactivity .

- Ethical Compliance : Adhere to waste disposal guidelines for spent this compound, neutralizing with CaCO3 before disposal .

Properties

IUPAC Name |

sulfuric acid;sulfur trioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O3S/c1-5(2,3)4;1-4(2)3/h(H2,1,2,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJUMGIHIZEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.O=S(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SO4.SO3, H2SO4.O3S, H2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick fuming yellow liquid. Density 16.5 lb / gal. Very toxic by inhalation. Corrosive to metals and tissue, quickly causing severe burns. Used to make chemicals, dyes, explosives and in petroleum refining., Liquid, Colorless to brown, fuming, viscous, and hygroscopic liquid; [ICSC], COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, mixt. with sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible, reaction | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.91 to 1.97 at 59 °F (USCG, 1999), 114.70 lb/cu ft, 15.33 lb/USA gal, Relative density (water = 1): 1.9 | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |

| Record name | Oleum | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3-3.3 | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

approximately 20 kPa at 40 °C /50% SO3, wt % (% Oleum)/ | |

| Details | Muller TL; Kirk-Othmer Encyclopedia of Chemical Technology. (2005). NY, NY: John Wiley & Sons; Sulfuric Acid and Sulfur Trioxide. Online Posting Date: May 19, 2006. | |

| Record name | Oleum | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or slightly colored, viscous liquid, Heavy, oily liquid; colorless to dark brown depending on purity, Heavy, fuming, yellow liquid | |

CAS No. |

8014-95-7 | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuming sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8014-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleum | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/oleum-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuric acid, mixt. with sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, mixt. with sulfur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleum | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.